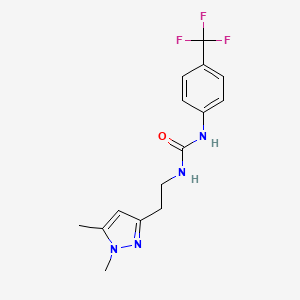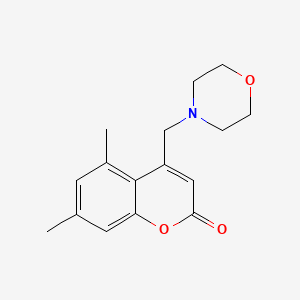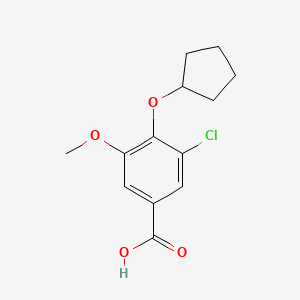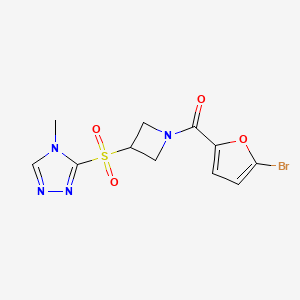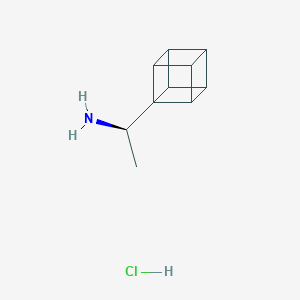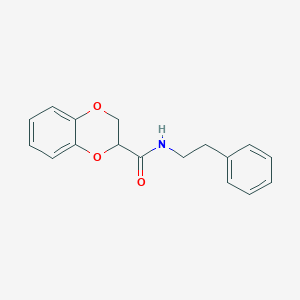
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the N-phenethyl derivative belongs. Benzamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials that are readily available and possess functional groups that facilitate the formation of the amide bond. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines . These methods could potentially be adapted for the synthesis of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers report on the X-ray structure characterization of such compounds, which often crystallize in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-interactions . These structural features are crucial for the biological activity of the compounds and could be relevant for the N-phenethyl derivative as well.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers describe reactions such as the formation of amides from the corresponding acids or acid chlorides and amines . Additionally, the electrophilic aromatic substitution reactions can be used to introduce different substituents on the benzene ring, which can alter the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not provide specific details on the properties of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, but they do discuss properties such as solubility, melting points, and spectroscopic data (IR, NMR, MS) for related compounds . These properties are essential for understanding the behavior of the compounds in biological systems and for their potential applications in drug development.
Applications De Recherche Scientifique
Application 1: Enzymatic Synthesis
- Summary of Application : The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
- Methods of Application : In this work, using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, after screening 38 CALB covariant residues, it was found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate . The effect of temperature, cosolvent, and cosolvent concentration on kinetic resolution was investigated .
- Results or Outcomes : The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .
Application 2: Rhodium-catalyzed Spiroannulation
- Summary of Application : Rhodium(iii)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones .
- Methods of Application : The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization . In this approach, two C–C and C–O bonds are formed in a single step .
- Results or Outcomes : The process results in the synthesis of highly rigid spirolactones in good yields with high regioselectivity .
Application 3: Metabolic Pathways of New Fentanyl Analogs
- Summary of Application : The metabolism of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death, is being studied .
- Methods of Application : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
- Results or Outcomes : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Application 4: Novel Anti-cancer Agents
- Summary of Application : The 2,3-dihydro-1,4-benzodioxine motif is used in the synthesis of novel anti-cancer agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 5: Metabolic Pathways of New Fentanyl Analogs
- Summary of Application : The metabolism of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death, is being studied .
- Methods of Application : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
- Results or Outcomes : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Application 6: Novel Anti-cancer Agents
- Summary of Application : The 2,3-dihydro-1,4-benzodioxine motif is used in the synthesis of novel anti-cancer agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBNCWOWNHDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

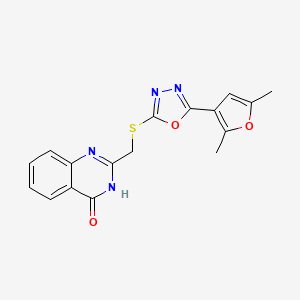
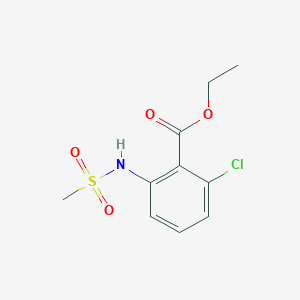
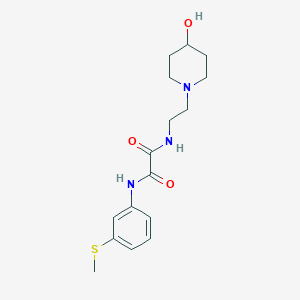
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
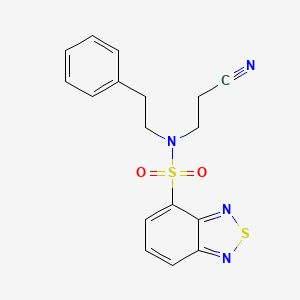
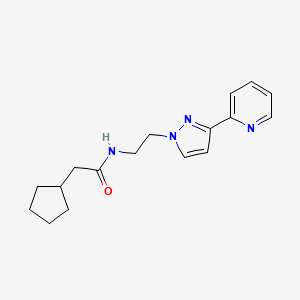
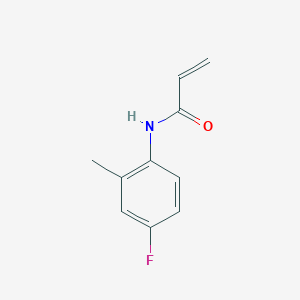
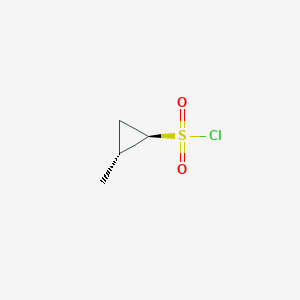
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
